molecular formula C15H21NO B1528387 (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 1823299-24-6

(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No. B1528387
CAS RN: 1823299-24-6
M. Wt: 231.33 g/mol
InChI Key: HUMHLGKGPBRHRM-UHFFFAOYSA-N
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Description

(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol, more commonly referred to as BOC-Methanol, is an organic compound that has a wide range of applications in scientific research. It is a colorless, odorless liquid that is soluble in water and many organic solvents. BOC-Methanol is a versatile compound that can be used for various purposes, including synthesis, extraction, and chromatography. BOC-Methanol has been used in the pharmaceutical, food, and chemical industries for decades.

Scientific Research Applications

Synthesis of Pentasubstituted Pyrroles

The synthesis of 1,2,3,4,5-pentasubstituted symmetrical pyrroles, a reaction involving benzil and certain anilino-aryl-ethanones, results in symmetrical pentasubstituted pyrroles like (5-benzoyl-1,3,4-triphenyl-1H-pyrrol-2-yl)(phenyl)methanones. This process is significant in the formation of heterocyclic compounds, leveraging NMR spectral data for structural establishment (Ravindran, Muthusubramanian, Selvaraj, & Perumal, 2007).

Construction of Polyheterocyclic Systems

A study involving l-proline, isatins, and alkyl propiolates, using multicomponent reactions in methanol, led to the formation of complex nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and eight-membered azocino[1,2-a]benzo[c][1,5]diazocines. These reactions underline the significance of the N-substituent on isatins in different reaction patterns, crucial for synthesizing polyheterocyclic compounds (Cao, Yang, Sun, Huang, & Yan, 2019).

Pyrrole Synthesis from Cyclopropanediamines

Research on the reaction of cyclopropanediamines with aldehydes revealed a method for synthesizing pyrroles under mild conditions. This study showed how primary and secondary cyclopropanediammonium dibromides react with aromatic aldehydes to form substituted pyrroles, a pivotal development in pyrrole chemistry (Saal, Reinhardt, Stawitz, & Quast, 1998).

Triprolidinium Compounds Study

The study of the triprolidinium cation involved in various chemical interactions demonstrated complex molecular interactions. This research is important for understanding the formation and properties of compounds containing pyrrolidine and pyridine groups (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).

Novel Pyrrolopyrimidodione Derivatives

The synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives and their subsequent analysis provided insights into aromatic molecules with diatropic pi-systems. These compounds were also found to have significant roles in the oxidation of amines and alcohols, highlighting their potential in chemical synthesis (Mitsumoto & Nitta, 2004).

Safety and Hazards

The safety and hazards associated with “(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol” are not detailed in the search results. For detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMHLGKGPBRHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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